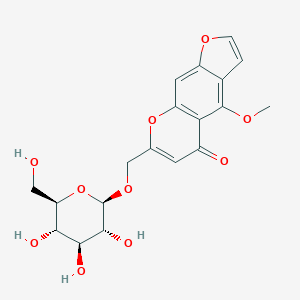
Khelloside
Descripción general
Descripción
Phototherapeutic Properties of Khelloside
This compound, along with its analog khellin, has been studied for its potential therapeutic effects. Khellin, which has a chemical structure similar to psoralen, has been reported to be effective in treating vitiligo when used in conjunction with ultraviolet A irradiation. However, khellin's photobiological activity on yeast is significantly lower than that of bifunctional psoralens such as 5-methoxypsoralen. In vitro studies have shown that khellin is a poor photosensitizer and behaves as a monofunctional agent with respect to DNA photoaddition. It does not induce cross-links in DNA either in vitro or in vivo in Chinese hamster cells. This characteristic may contribute to its low photogenotoxicity in yeast and the absence of phototoxic erythemal response in vitiligo treatment .
Hypocholesterolemic Effect of this compound
This compound has been evaluated for its hypocholesterolemic effects in female cynomolgus monkeys. In a study, this compound significantly lowered low-density lipoprotein cholesterol (LDL-C) by 73%, high-density lipoprotein cholesterol (HDL-C) by 23%, and total cholesterol by 44% after two weeks of daily administration at a dose of 20 mg/kg. The substance did not affect very low-density lipoprotein cholesterol (VLDL-C) or triglycerides (TG). No toxicity was observed, as indicated by stable clinical chemistry parameters and body weights. Lower doses of this compound also demonstrated similar cholesterol-lowering effects without significant changes in VLDL-C, TG, body weights, or clinical chemistry variables. A single oral dose of this compound modulated LDL-C and total-C as well. Notably, khellin caused emesis in the studied animals, while this compound did not have this emetic effect .
Molecular and Structural Analysis of this compound
This compound is one of the crystalline substances isolated from the fruit of Ammi visnaga. Its molecular and structural formula have been established, distinguishing it from its analogs khellin and visnagin. While khellin is pharmacologically active and visnagin is less active, this compound lacks the antispasmodic action of khellin. The identification of this compound is crucial for purity assessment and pharmacological applications. Various tests have been developed to differentiate between khellin, visnagin, and this compound. These tests often involve the formation of oxonium salts of khellin, which are stable in dry solid state but decompose in aqueous solution or dilute ammonia at room temperature to yield khellin. The oxonium salts are insoluble in organic solvents, and attempts to recrystallize them have been unsuccessful. The alloxan and ninhydrin tests for this compound are believed to be due to a condensation reaction between the reagent's active carbonyl group and the 2-methyl group of khellin or visnagin .
Aplicaciones Científicas De Investigación
Metabolómica
Khelloside se utiliza en el campo de la metabolómica . La metabolómica es el estudio a gran escala de pequeñas moléculas, comúnmente conocidas como metabolitos, dentro de las células, los biofluidos, los tejidos o los organismos. Estos metabolitos y sus concentraciones reflejan directamente la actividad bioquímica subyacente y el estado de las células/tejidos.
Vitaminas, nutracéuticos y productos naturales
This compound también se utiliza en la investigación de vitaminas, nutracéuticos y productos naturales . Se utiliza para estudiar los efectos de estas sustancias en la salud, el bienestar y la nutrición humana.
Investigación antianginosa
This compound exhibe propiedades antianginosas . Esto significa que se puede utilizar en investigaciones relacionadas con la angina, un tipo de dolor en el pecho causado por la reducción del flujo sanguíneo al corazón.
Investigación antiaterosclerótica
Se ha encontrado que this compound tiene efectos antiateroscleróticos . La aterosclerosis es una enfermedad en la que se acumula placa dentro de las arterias. This compound se puede utilizar en investigaciones que buscan comprender y tratar esta condición.
Investigación sobre la alteración de los lípidos
This compound tiene propiedades que alteran los lípidos . Esto significa que se puede utilizar en investigaciones relacionadas con el metabolismo de los lípidos y afecciones como la hiperlipidemia y la dislipidemia, que se caracterizan por niveles anormales de lípidos en la sangre.
Investigación antipirética
This compound exhibe propiedades antipiréticas . Los antipiréticos son sustancias que reducen la fiebre. This compound se puede utilizar en investigaciones relacionadas con la comprensión y el tratamiento de las fiebres.
Investigación espasmolítica
This compound tiene efectos espasmolíticos . Esto significa que se puede utilizar en investigaciones relacionadas con la comprensión y el tratamiento de afecciones que se caracterizan por espasmos o contracciones musculares repentinas e involuntarias.
Tratamiento de los cálculos renales
This compound es un componente del extracto de frutos de Ammi visnaga L. , un medicamento que se utiliza en Egipto como remedio para el tratamiento de los cálculos renales .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Khelloside is a component of Ammi visnaga L. fruits extract, a medicine which is used in Egypt as a remedy for the treatment of kidney stones . .
Mode of Action
It is known to exhibit a wide variety of biological activities including anti-anginal, antiatherosclerotic, lipid altering, antipyretic and spasmolytic .
Result of Action
This compound has been shown to have a hypocholesterolemic effect, significantly lowering low density lipoprotein cholesterol (LDL-C), high density lipoprotein cholesterol (HDL-C), and total cholesterol .
Action Environment
It is known that many drugs’ efficacy and stability can be influenced by factors such as temperature, humidity, and light exposure .
Propiedades
IUPAC Name |
4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRACCTZSAUMGO-WIMVFMHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878402 | |
| Record name | Khellol Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17226-75-4 | |
| Record name | Khellol glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khelloside [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellol Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Khelloside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KHELLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4FRZ5WJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the effects of Khelloside on serum lipid profiles in animal models?
A1: Research on female cynomolgus monkeys demonstrated that this compound possesses significant lipid-lowering properties. In a two-week study, daily oral administration of this compound at 20 mg/kg resulted in a substantial reduction in Low-Density Lipoprotein Cholesterol (LDL-C) by 73%, High-Density Lipoprotein Cholesterol (HDL-C) by 23%, and total cholesterol by 44% []. Similar effects were observed with lower doses. These findings suggest this compound's potential as a therapeutic agent for managing dyslipidemia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




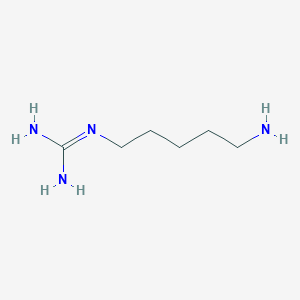

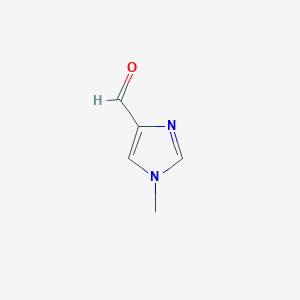

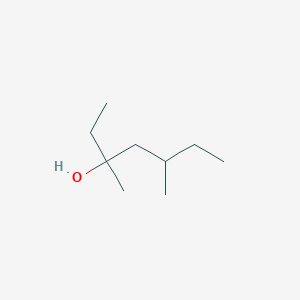

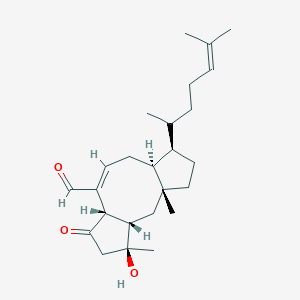
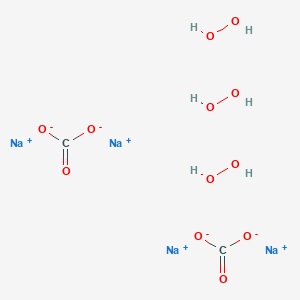




![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)